Compound Description: FR247304 is a novel PARP-1 inhibitor identified through structure-based drug design. It exhibits potent competitive inhibition of PARP-1 activity with a Ki value of 35 nM []. FR247304 demonstrates neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, attenuating neuronal damage by inhibiting PARP-1 activation and preventing NAD depletion [].
Compound Description: FR255595 is another novel and potent PARP-1 inhibitor, identified through structure-based drug design and high-throughput screening. It displays potent PARP activity inhibition with an IC50 value of 11 nM and exhibits oral activity with high brain penetrability []. FR255595 demonstrates neuroprotective effects in both in vitro cell death models and in vivo mouse models of Parkinson's disease by inhibiting PARP-1 activation and reducing ROS-induced cell injury [].
2-Propyl-4(3H)-quinazolinone
Compound Description: This compound serves as a crucial starting material for synthesizing a variety of 2,3-disubstituted 4(3H)-quinazolinone derivatives []. It lacks any substitution at position 3 of the quinazolinone ring, allowing for further derivatization.
2-Ethoxy-4(3H)-quinazolinone
Compound Description: 2-Ethoxy-4(3H)-quinazolinone is a versatile building block for synthesizing diverse quinazoline and quinazolinone derivatives with potential antimicrobial activity []. Its 2-ethoxy substituent can be readily modified to introduce various alkyl, benzyl, allyl, acyl, haloacetyl, and other functional groups.
Compound Description: This chiral compound is a key precursor for synthesizing PI3Kδ inhibitors, specifically (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, which targets PI3Kδ activity in immune and inflammatory disorders []. Its (S)-1-aminopropyl substituent at position 2 and the 5-fluoro-3-phenyl substitutions on the quinazolinone ring contribute to its activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.